Product packaging for Vanillin-13C(Cat. No.:CAS No. 86884-84-6)

Vanillin-13C

Cat. No.: B030214
CAS No.: 86884-84-6
M. Wt: 153.14 g/mol
InChI Key: MWOOGOJBHIARFG-OUBTZVSYSA-N
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Description

Vanillin-13C is a stable isotope-labeled analog of vanillin, where the natural carbon at the key aldehyde position is replaced with the carbon-13 (13C) isotope. This compound is an essential tool in quantitative mass spectrometry-based research, serving as a perfect internal standard for the precise and accurate quantification of natural vanillin in complex biological matrices. Its primary research value lies in its identical chemical properties and nearly identical chromatographic behavior to its natural counterpart, but with a distinct mass signature that allows for unambiguous detection and measurement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B030214 Vanillin-13C CAS No. 86884-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-(113C)methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOGOJBHIARFG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481345
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86884-84-6
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86884-84-6
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Synthesis and Characterization of Vanillin 13c for Research Applications

Strategies for Site-Specific and Uniform ¹³C-Labeling of Vanillin (B372448)

The synthesis of Vanillin-¹³C can be achieved through biological pathways, enzyme-catalyzed reactions, or purely chemical methods. The choice of strategy depends on the desired labeling pattern, whether it is uniform enrichment across all carbon atoms or site-specific labeling at a particular position within the molecule.

Biosynthetic and chemoenzymatic methods leverage the metabolic pathways of microorganisms or the specificity of isolated enzymes to produce vanillin from ¹³C-enriched precursors. These approaches are valued for their potential to yield products considered "natural" and for their high specificity.

Microbial Fermentation: De novo biosynthesis of vanillin can be achieved in engineered microorganisms, such as Escherichia coli or yeast. nih.gov By feeding these cultures a uniformly labeled carbon source like [U-¹³C]-glucose, the resulting vanillin will have ¹³C incorporated throughout its structure. nih.gov The shikimic acid pathway is central to this process, converting the labeled glucose into aromatic amino acids and subsequently into vanillin. nih.gov

Enzymatic Biotransformation: A more direct approach involves the use of specific enzymes or whole-cell biocatalysts to convert a labeled precursor, which is structurally similar to vanillin, into the final product. Common precursors for this process include ferulic acid, eugenol, and creosol. nih.govresearchgate.net For example, the flavoprotein vanillyl alcohol oxidase (VAO) can convert ¹³C-labeled creosol into Vanillin-¹³C. nih.govscispace.comresearchgate.net Similarly, using ¹³C-labeled ferulic acid as a substrate in fermentations with specific bacterial strains can yield Vanillin-¹³C. researchgate.net These bioconversions are often more efficient and produce fewer byproducts than de novo synthesis. researchgate.net

Table 1: Biosynthetic and Chemoenzymatic Labeling Strategies for Vanillin-¹³C

Approach¹³C-Labeled PrecursorBiocatalyst/OrganismResulting Labeling Pattern
De Novo Biosynthesis[U-¹³C]-GlucoseEngineered E. coliUniform ¹³C Labeling
Biotransformation¹³C-Ferulic AcidVarious Bacteria (e.g., Amycolatopsis sp.)Site-Specific or Uniform (depending on precursor labeling)
Chemoenzymatic Synthesis¹³C-CreosolVanillyl Alcohol Oxidase (VAO)Site-Specific (reflecting creosol's label)
Chemoenzymatic Synthesis¹³C-EugenolPseudomonas strainsSite-Specific (reflecting eugenol's label)

Chemical synthesis provides precise control over the placement of isotopic labels, allowing for the creation of specific vanillin isotopologues where only designated carbon atoms are ¹³C. This specificity is invaluable for mechanistic studies and as internal standards in quantitative analysis.

A prevalent industrial method for synthesizing vanillin involves the condensation of guaiacol with glyoxylic acid. nih.gov To produce a site-specifically labeled Vanillin-¹³C, one can employ a labeled starting material in this process. For instance, using guaiacol labeled with ¹³C in its aromatic ring ([ring-¹³C₆]-guaiacol) would result in vanillin with a fully labeled benzene ring. Alternatively, labeling the carbonyl carbon can be achieved by using appropriately labeled glyoxylic acid. This allows for the targeted investigation of reactions involving specific functional groups. acs.org Another major chemical route is the oxidation of lignin (B12514952), a complex polymer found in wood. nih.gov While this method is less controlled for producing specific isotopologues, using biomass from plants grown in a ¹³C-enriched atmosphere would yield a mixture of labeled vanillin molecules.

Advanced Analytical Techniques for Vanillin-¹³C Isotopic Profiling

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the ¹³C content at each specific carbon position within the vanillin molecule. acs.orgnih.gov The ¹³C NMR spectrum of vanillin displays eight well-resolved signals, corresponding to each of its eight unique carbon atoms. nih.gov By acquiring the spectrum under quantitative conditions (e.g., using long relaxation delays and inverse-gated proton decoupling), the area of each peak is directly proportional to the number of ¹³C nuclei at that position. acs.org This allows for a detailed isotopic profiling of the molecule. nih.gov

The carbon isotope ratio is typically expressed in the delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. nih.gov While Isotope Ratio Mass Spectrometry (IRMS) is the reference method for measuring the bulk δ¹³C value of a sample, qNMR provides the unique ability to determine the site-specific isotope ratios. nih.govacs.org The combination of these techniques offers a complete isotopic fingerprint. acs.org

The δ¹³C values at each carbon position can reveal the origin of the vanillin, as different synthetic and natural pathways result in distinct isotopic distributions. acs.orgacs.org For example, the methoxy (B1213986) carbon (C8) often shows a significantly different δ¹³C value compared to the aromatic ring carbons, and this difference varies depending on the precursor material. acs.orgacs.org This intramolecular isotopic distribution is a more robust marker for authentication than the bulk δ¹³C value alone. acs.org

Table 2: Example of Site-Specific and Bulk δ¹³C Values (‰) in Vanillin Samples Measured by qNMR and IRMS

Sample IDOrigin/TypeBulk δ¹³C (IRMS)Methoxy (C8) δ¹³C (qNMR)
VANA-1Biosynthetic-31.30-62.4
VANB-1Biosynthetic-31.14-61.9
VAN-1Synthetic-28.16-30.6
VAN-4Synthetic-27.81-32.9
VAN-8Synthetic-25.85-31.1

Data adapted from a comparative study. acs.orgacs.org

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) is a methodology that precisely quantifies the isotopic content at each position within a molecule at natural abundance. ki.simdpi.com While originally developed for deuterium (²H), the principles are applied in ¹³C qNMR to obtain a high-resolution map of the intramolecular distribution of carbon isotopes. researchgate.netmdpi.com

This technique is exceptionally sensitive to the kinetic isotope effects of the enzymatic and chemical reactions involved in the vanillin's formation. ki.si Each step in a biosynthetic or chemical pathway can slightly favor one isotope over another, leading to a unique pattern of enrichment or depletion at different carbon sites. The SNIF-NMR method can measure these subtle differences with high accuracy, providing a detailed isotopic "fingerprint." ki.sibohrium.com This fingerprint is characteristic of the raw materials and the specific process used for production, making it a powerful tool for authenticating vanillin and detecting adulteration. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Vanillin-13C Characterization

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique routinely used to determine the authenticity of vanillin by measuring its carbon isotope composition, specifically the ratio of carbon-13 to carbon-12 (¹³C/¹²C). nih.govnih.gov This ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. nih.govcanada.ca The fundamental principle behind this application lies in the natural variations in carbon isotope ratios that arise from different synthetic and biosynthetic pathways. nih.govmdpi.com

Plants utilize different photosynthetic pathways (C3, C4, and CAM), which results in distinct δ¹³C values in the organic compounds they produce. nih.gov Vanillin extracted from the vanilla bean, a CAM (Crassulacean Acid Metabolism) plant, has a characteristic δ¹³C range that is typically between -15.5‰ and -22.0‰. mdpi.com In contrast, synthetic vanillin, often derived from petroleum-based precursors like guaiacol or wood lignin (a C3 plant source), exhibits more depleted δ¹³C values. nih.govmdpi.comwikipedia.org For instance, vanillin from lignin has δ¹³C values ranging from -26.9‰ to -32.5‰, while synthetic vanillin from guaiacol shows values between -28.5‰ and -32.6‰. nih.govcsu.edu.au Biovanillin, produced through biotechnological processes using precursors from various natural sources, can have a wide range of δ¹³C values. nih.govnih.gov For example, vanillin derived from rice ferulic acid has a highly negative δ¹³C value, around -36.8‰, whereas vanillin from C4 glucose has a much more positive value, around -12.5‰. nih.gov

These distinct isotopic signatures allow IRMS to be a primary tool for food authentication, capable of discriminating between precious natural vanillin and its less expensive synthetic or nature-identical counterparts. nih.govnih.gov However, the overlapping ranges of some synthetic and biosynthetic vanillins can limit the power of bulk δ¹³C measurements alone, necessitating more advanced, site-specific analyses. nih.govacs.org

Source of VanillinTypical δ¹³C Range (‰)
Natural (Vanilla Beans - CAM Plant)-15.5 to -22.2
Synthetic (from Lignin - C3 Plant)-26.7 to -32.5
Synthetic (from Guaiacol - Petrochemical)-28.5 to -32.6
Biosynthetic (from Rice Ferulic Acid)-35.7 to -37.9
Biosynthetic (from C4 Glucose)-12.5

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a refined technique that couples the separation capabilities of gas chromatography with the isotopic analysis of mass spectrometry. csu.edu.aunih.gov This method is frequently employed for the authentication of vanillin, as it allows for the precise measurement of δ¹³C values of vanillin and its derivatives, even in complex mixtures. nih.govdtu.dk The sample is first injected into the gas chromatograph, where vanillin is separated from other volatile compounds. The separated compound is then combusted into CO₂ gas, which is subsequently introduced into the isotope ratio mass spectrometer for ¹³C/¹²C ratio analysis. acs.org

GC-IRMS can be used for both bulk and position-specific isotope analysis. dtu.dkdtu.dk While bulk δ¹³C values provide a good initial screening for authenticity, sophisticated adulteration methods can mimic the natural range. acs.orgdtu.dk A more powerful approach is the site-specific analysis of the methoxy group (–OCH₃) on the vanillin molecule. acs.orgacs.org Research has shown that the δ¹³C value of the methoxy carbon (δ¹³COCH3) exhibits a significantly wider range across different vanillin sources compared to the bulk molecule's δ¹³C value. acs.orgacs.org This provides a much better distinction between natural, biosynthetic, and synthetic vanillin samples. acs.org For example, while bulk δ¹³C values for natural and synthetic vanillin can overlap, their δ¹³COCH3 values are often more distinct, ranging from -7‰ to -26‰ for natural vanillin and -19‰ to -53‰ for synthetic vanillin. acs.orgacs.org This combined information makes it more difficult to counterfeit vanillin. acs.org The GC-IRMS approach for site-specific analysis typically involves the chemical conversion of the methoxy group to methyl iodide (CH₃I) prior to analysis. acs.org

Vanillin Source CategoryBulk δ¹³C Range (‰)Methoxy Group (δ¹³COCH3) Range (‰)
Natural-15 to -22-7 to -26
Biosynthetic-19 to -37-23 to -50
Synthetic-26 to -31-19 to -53

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) presents a valuable alternative for analyzing the δ¹³C of vanillin, particularly within complex, non-volatile food matrices like chocolate. acs.org While GC-IRMS is highly effective for volatile compounds, it often requires extensive sample preparation and derivatization for less volatile substances, which can be time-consuming and introduce isotopic fractionation. LC-IRMS overcomes some of these challenges by directly analyzing compounds in the liquid phase.

A method has been developed for the evaluation of δ¹³C of vanillin in chocolate products and industrial flavorings using LC-IRMS. acs.org This involves a straightforward extraction method to isolate the vanillin from the complex matrix before it is introduced into the LC system. The vanillin peak is chromatographically separated from other components, such as caffeine in the case of chocolate, ensuring that the subsequent isotope ratio measurement is specific to vanillin. acs.org The eluent containing the purified vanillin is then passed to an interface where it is oxidized to CO₂, and the resulting gas is analyzed by the IRMS. This technique has been successfully applied to discriminate between natural vanillin from vanilla beans and vanillin from other sources in commercial chocolate bars and snack foods. acs.org The ability of LC-IRMS to handle complex matrices with simplified extraction procedures makes it a useful tool for routine quality control and authenticity verification in the food industry. acs.org

Development and Validation of this compound Certified Reference Materials

The accuracy and reliability of isotopic analysis for vanillin authentication depend heavily on the availability of well-characterized Certified Reference Materials (CRMs). canada.caresearchgate.net CRMs are used for calibration and quality control, ensuring that measurements are consistent and traceable to international standards like the VPDB. canada.ca Recognizing the need for such standards in food authentication, the National Research Council of Canada has developed two synthetic vanillin CRMs, designated VANA-1 and VANB-1. acs.orgresearchgate.net

These materials are intended for use as calibrants for carbon isotope delta measurements using IRMS and as comprehensive standards for other techniques like quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) spectrometry. canada.caresearchgate.net The development process involved the rigorous characterization of these materials to assign certified δ¹³C values. researchgate.net The certification was achieved by combining measurements from combustion mass spectrometry with quantitative ¹³C-qNMR to obtain site-specific carbon isotope delta values traceable to the VPDB with low uncertainty. canada.ca The availability of these CRMs is a significant step forward, enabling laboratories worldwide to validate their analytical methods and ensure the accuracy of their vanillin authenticity tests. canada.caacs.org

Certified Reference MaterialCertified Bulk δ¹³CVPDB Value (‰)Intended Use
VANA-1-25.85 ± 0.10Calibrant/QC for IRMS and NMR measurements
VANB-1-31.30 ± 0.10Calibrant/QC for IRMS and NMR measurements

Applications of Vanillin 13c in Tracing Biological and Environmental Processes

Authentication and Origin Determination of Vanillin (B372448) and Vanillin-Containing Products

The global demand for vanillin significantly exceeds the supply of natural vanillin extracted from vanilla pods (Vanilla planifolia), leading to widespread production of synthetic and biosynthetic alternatives. shimadzu-webapp.eunih.gov Distinguishing between these sources is crucial for quality control, combating fraud, and ensuring correct product labeling. Stable carbon isotope analysis, particularly using 13C signatures, is a key method for this differentiation. shimadzu-webapp.eumdpi.comresearchgate.net

Discrimination of Natural, Biosynthetic, and Synthetic Vanillin Sources using 13C Signatures

The δ13C value, which represents the ratio of 13C to 12C relative to a standard, varies depending on the carbon source and metabolic pathways involved in vanillin production. Natural vanillin from Vanilla planifolia, a CAM plant, typically exhibits δ13C values ranging from -15.5‰ to -22.0‰. mdpi.comresearchgate.netmdpi.com Synthetic vanillin derived from petrochemicals or lignin (B12514952) is generally more depleted in 13C, with δ13C values ranging from -36.2‰ to -24.9‰. mdpi.comresearchgate.netmdpi.com Biosynthetic vanillin, produced through microbial or enzymatic conversion of precursors like ferulic acid, eugenol, or glucose, can have a wider range of δ13C values depending on the precursor and the specific bioconversion pathway used. researchgate.netmdpi.com For instance, vanillin from glucose can be more enriched in 13C (around -12.5‰). mdpi.comresearchgate.net

While bulk δ13C values can offer initial discrimination, overlapping ranges, especially when samples from different sources are mixed, necessitate more detailed analysis. acs.org Site-specific stable carbon isotope analysis, which determines the 13C distribution at individual carbon positions within the vanillin molecule, provides a more precise "isotopic fingerprint". researchgate.netresearchgate.netacs.orgnih.govnih.govcreative-biostructure.com Techniques like 13C quantitative NMR (13C-qNMR) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are employed for this purpose. acs.orgacs.org For example, the δ13C values of the methoxy (B1213986) group (δ13COCH3) show a wider range across different vanillin sources compared to bulk δ13C values, improving distinction. acs.org

Table 1: Illustrative δ13C Ranges for Vanillin from Different Sources

Vanillin SourceBulk δ13C Range (‰)Methoxy Group δ13C Range (‰)
Natural (Vanilla planifolia)-15.5 to -22.0-7 to -26
Synthetic (Petrochemical/Lignin)-24.9 to -36.2-19 to -53
Biosynthetic (ex-Glucose)Around -12.5-23 to -50
Biosynthetic (ex-Ferulic Acid)-24 to -34-23 to -50

Note: Ranges are approximate and can vary based on specific origin and production methods. mdpi.comresearchgate.netmdpi.comacs.orgacs.org

Detection of Adulteration and Fraud via Vanillin-13C Isotopic Fingerprinting in Commercial Samples

The economic incentive to mislabel synthetic or biosynthetic vanillin as natural vanilla makes adulteration a significant concern. shimadzu-webapp.euresearchgate.net Isotopic fingerprinting using this compound allows for the detection of such fraud. By analyzing the bulk and site-specific 13C isotopic composition of vanillin in commercial products, deviations from the expected isotopic signature of authentic natural vanillin can be identified. shimadzu-webapp.eumdpi.commdpi.comcreative-biostructure.com Sophisticated fraud attempts might involve blending vanillin from different sources to mimic the bulk δ13C value of natural vanillin. mdpi.com However, site-specific analysis of the 13C distribution provides a more robust method to expose such practices, as the intramolecular isotopic patterns are distinct for different production pathways. researchgate.netacs.orgnih.gov The combination of 13C and 2H isotopic analysis further enhances the ability to determine origin and detect adulteration. mdpi.comresearchgate.netacs.orgresearchgate.net

Elucidation of Biosynthetic and Catabolic Pathways in Biological Systems

This compound and other 13C-labeled precursors are essential tools for tracing carbon flow and understanding the complex biochemical reactions involved in vanillin biosynthesis and degradation in various organisms.

Tracing Carbon Flow in Plant Metabolism (e.g., Vanilla planifolia Phenylpropanoid Pathway)

In Vanilla planifolia, vanillin is primarily synthesized via the phenylpropanoid pathway. nih.govscience.gov Studies using 14C-radiolabeled precursors, such as L-phenylalanine, have provided initial insights into this pathway. nih.govresearchgate.net 13C-labeled precursors, including L-phenylalanine and intermediates of the shikimic acid pathway, can be used to trace the incorporation of carbon atoms into the vanillin molecule and identify the specific reactions involved. nih.govpnas.org Analyzing the 13C enrichment pattern in vanillin and its precursors at different time points can reveal the metabolic flux through various branches of the phenylpropanoid pathway during vanilla bean development. science.gov For example, studies have investigated the conversion of cinnamic acid and ferulic acid in Vanilla planifolia cell cultures using labeled compounds to understand their roles as vanillin precursors. researchgate.net

Investigating Microbial Biotransformations of Vanillin Precursors (e.g., Ferulic Acid, Eugenol, Lignin, Glucose) using this compound as a Tracer

Microorganisms play a significant role in the production of biosynthetic vanillin from various renewable resources. nih.govresearchgate.netmdpi.com 13C-labeled precursors like ferulic acid, eugenol, lignin-derived compounds, and glucose are used to study the microbial pathways that convert these substrates into vanillin. nih.govresearchgate.netmdpi.comresearchgate.netpnas.org By feeding microorganisms with 13C-labeled substrates and analyzing the labeling pattern in the vanillin produced, researchers can identify the specific metabolic routes and enzymes involved in the bioconversion. nih.govresearchgate.netmdpi.comresearchgate.net For instance, studies have investigated the biotransformation of ferulic acid to vanillin in various bacterial strains using 13C-labeled ferulic acid to track the carbon flow through different enzymatic steps. acs.orgresearchgate.netresearchgate.net Similarly, 13C-labeled lignin monomers or even uniformly labeled (U-13C) glucose can be used to study vanillin production from these complex substrates by engineered microorganisms. researchgate.netmdpi.compnas.org

Application of 13C Metabolic Flux Analysis (MFA) in Vanillin Biosynthesis and Degradation

13C Metabolic Flux Analysis (MFA) is a powerful technique that uses the isotopic labeling patterns of intracellular metabolites after feeding with 13C-labeled substrates to quantify the rates of metabolic reactions within a living cell. github.ioresearchgate.netosti.gov 13C MFA can be applied to study both vanillin biosynthesis in engineered microorganisms and vanillin degradation by specific bacteria. By providing 13C-labeled precursors (e.g., [U-13C]glucose, [U-13C]ferulic acid) to microbial cultures and measuring the 13C enrichment in various metabolites, including vanillin and intermediates, researchers can determine the metabolic fluxes through the vanillin synthesis or degradation pathways. pnas.orgbiorxiv.org This provides quantitative insights into the metabolic network, identifying bottlenecks, alternative pathways, and the efficiency of carbon conversion. researchgate.netbiorxiv.org For example, 13C-MFA has been used to study the metabolism of vanillin-degrading bacteria like Sphingobium sp. SYK-6, revealing how vanillin catabolism is integrated with central carbon metabolism and cofactor production. pnas.org

Quantitative Analysis of Intracellular Metabolic Fluxes in Engineered Microorganisms

In engineered microorganisms designed for vanillin production, ¹³C-MFA using labeled substrates (such as ¹³C-glucose or ¹³C-ferulic acid, depending on the substrate utilized by the organism) is a powerful tool to quantify the fluxes through the vanillin biosynthetic pathway and competing pathways mdpi.comresearchgate.net. By analyzing the ¹³C labeling patterns in key intermediates and the final vanillin product, researchers can determine the relative contributions of different pathways to vanillin synthesis and identify rate-limiting steps mdpi.com. This quantitative flux information allows for targeted genetic modifications to redirect metabolic flow towards increased vanillin production.

For example, studies on engineered Escherichia coli strains for vanillin production from ferulic acid have involved understanding the activity of introduced genes and their impact on the host's metabolism researchgate.net. While specific data using Vanillin-¹³C as a tracer in this context were not extensively detailed in the search results, the general methodology of ¹³C-MFA with labeled precursors is directly applicable. By feeding the engineered E. coli with ¹³C-labeled ferulic acid, the ¹³C label would be incorporated into vanillin and other downstream metabolites, allowing for the quantification of fluxes through the vanillin production pathway and assessment of pathway efficiency.

The data obtained from ¹³C-MFA experiments can reveal how genetic modifications alter the metabolic network. For instance, introducing genes for feruloyl-CoA synthetase and enoyl-CoA hydratase in E. coli enables the conversion of ferulic acid to vanillin researchgate.net. ¹³C-MFA could quantify the flux through this introduced pathway and assess its impact on the central carbon metabolism of the host.

Integration of 13C-MFA Data with Genome-Scale Metabolic Models for Pathway Optimization

Genome-Scale Metabolic Models (GSMs) provide a comprehensive representation of an organism's entire metabolic network, including all known reactions and metabolites plos.orgnih.govnih.gov. While GSMs can predict metabolic capabilities based on stoichiometry, they often require experimental data to provide accurate flux predictions under specific conditions plos.org. Integrating ¹³C-MFA data with GSMs significantly enhances their predictive power and utility for metabolic engineering plos.orgnih.govnih.govresearchgate.net.

Integrating ¹³C-MFA data into GSMs allows for constraining the feasible range of fluxes within the model, leading to more accurate and reliable flux estimations for the entire network, not just the central metabolism plos.orgnih.govnih.gov. This is particularly valuable for understanding the interplay between the vanillin biosynthetic pathway (which might involve peripheral metabolism) and the core metabolic network providing precursors and energy nih.gov.

The integration process typically involves using the experimentally determined ¹³C labeling patterns and extracellular fluxes from ¹³C-MFA experiments as constraints within the GSM framework plos.orgresearchgate.net. Optimization algorithms are then used to find a flux distribution across the entire genome-scale network that is consistent with the experimental data and the model's stoichiometry plos.orgnih.gov. This integrated approach, sometimes referred to as genome-scale ¹³C-MFA, provides a more complete picture of metabolic fluxes than traditional core-only ¹³C-MFA nih.govnih.gov.

For optimizing vanillin production pathways, integrating ¹³C-MFA data from experiments using labeled precursors with a GSM of the engineered microorganism can:

Validate the activity and flux through the introduced vanillin biosynthetic pathway within the context of the entire cellular metabolism.

Identify unexpected metabolic re-routing or bottlenecks in peripheral pathways that might affect precursor availability or product accumulation nih.gov.

Provide insights into cofactor (e.g., ATP, NADH, NADPH) balances across the network, which are crucial for optimizing the energy and redox state for high vanillin yields asm.orgbiorxiv.org.

Suggest further genetic modifications in both core and peripheral metabolism to enhance vanillin production plos.orgnih.gov.

For example, if ¹³C-MFA data reveals a bottleneck in the supply of a vanillin precursor from central metabolism, the integrated GSM can help identify alternative pathways or upstream reactions that could be engineered to increase the flux towards the precursor. Similarly, if cofactor imbalances are observed, the model can suggest modifications to reactions involved in cofactor regeneration or consumption across the entire network asm.orgbiorxiv.org.

While the search results did not provide specific data tables directly linking Vanillin-¹³C tracing to flux values in engineered vanillin production, the principles outlined highlight the critical role of ¹³C-MFA and its integration with GSMs in the metabolic engineering of microorganisms for producing valuable chemicals like vanillin. The quantitative flux information derived from these techniques is essential for rational strain design and process optimization.

Mechanistic Investigations Utilizing Vanillin 13c As an Isotopic Probe

Unraveling Enzymatic Reaction Mechanisms through 13C-Labeled Vanillin (B372448) Substrates

Enzymatic reactions play a significant role in both the biosynthesis and biodegradation of vanillin. Using ¹³C-labeled vanillin or its precursors allows for the detailed study of these enzyme-catalyzed transformations. For instance, research into the biocatalytic synthesis of vanillin from precursors like ferulic acid has utilized ¹³C-NMR studies to identify reaction intermediates and products. nih.gov

One proposed mechanism for the enzymatic reduction of carboxylic acids, relevant to vanillin biosynthesis from vanillic acid, involves the activation of carboxyl groups to form reactive carbonyl-AMP intermediates, which are then reduced to aldehydes. nih.gov Studies using purified enzymes, such as carboxylic acid reductase from Nocardia species, have shown the quantitative reduction of vanillic acid to vanillin. nih.gov

In the context of vanillin degradation, microbial pathways involve enzymes that catalyze the breakdown of vanillin. For example, certain Pseudomonas strains can metabolize ferulic acid via vanillin, involving enzymes like ferulate-CoA ligase and vanillin dehydrogenase. nih.gov ¹³C-NMR studies have been instrumental in revealing the products of such enzymatic cleavage reactions, such as the identification of acetyl-CoA as a C2 side-chain cleavage product in the metabolism of ferulic acid. nih.gov

Furthermore, studies investigating the interaction mechanisms of vanillin with enzymes like cytochrome P450 (CYP450) have employed computational methods to propose potential metabolic pathways, including aldehyde deformylation, methoxy (B1213986) dealkylation, and acetal (B89532) formation. rsc.orgrsc.org While not directly using ¹³C-labeled vanillin experimentally in the cited computational study, such mechanistic insights derived from these studies lay the groundwork for future experimental validation using isotopically labeled substrates to trace the actual reaction routes catalyzed by these enzymes.

The use of quantitative natural abundance ¹³C NMR (NAQ-NMR) has also emerged as a powerful technique to probe enzyme reaction mechanisms by measuring site-specific isotope fractionation without the need for selective isotope enrichment. nih.gov This method has been applied to study the bioconversion of ferulic acid to vanillin, providing evidence for proposed reaction mechanisms and the involvement of specific intermediates. nih.gov

Investigation of Environmental Fate and Degradation Pathways of Vanillin-13C

Understanding the environmental fate and degradation pathways of vanillin is crucial due to its widespread use and potential release into the environment. ¹³C-labeled vanillin serves as a valuable tracer to study how vanillin is transformed in various environmental compartments like soil and water, and by different agents, including microorganisms and abiotic processes.

Stable isotope probing (SIP) is a technique that utilizes ¹³C-labeled substrates, such as vanillin-¹³C, to track the metabolic activity of microbial communities in environmental samples. By providing ¹³C-labeled vanillin to soil microorganisms, researchers can follow the incorporation of the ¹³C label into microbial biomass (e.g., DNA, proteins, lipids) and metabolites. osti.gov This helps identify which microorganisms are actively degrading vanillin and the metabolic pathways they utilize.

Studies using ¹³C-labeled carbon sources, including vanillin, have demonstrated the legacy of diverse carbon sources in soil metabolism. osti.gov ¹³C derived from labeled vanillin can be traced into the soil metabolite pool, revealing the metabolic intermediates and end products of its degradation by the soil microbial community. osti.gov While vanillin produced lower levels of ¹³C enrichment in general soil metabolite pools compared to some other carbon sources, it showed maximal ¹³C enrichment of specific compounds like ectoine. osti.gov

Abiotic degradation processes, such as photodegradation, also contribute to the environmental fate of vanillin. Isotopic analysis can help distinguish between biotic and abiotic transformation pathways. Studies have indicated that abiotic transformation of vanillin via photodegradation can lead to an increase in the δ¹³C value. goldschmidt.info This suggests that the kinetic isotope effects associated with photodegradation are different from those of biological degradation, providing a means to differentiate between these processes in environmental samples.

Q & A

Q. How can researchers validate novel isotopic markers for Vanillin-<sup>13</sup>C authentication?

  • Methodological Answer : Apply machine learning (e.g., random forests) to large δ<sup>13</sup>C datasets to identify carbon positions with highest diagnostic power. Pironti et al. (2021) used ANOVA to confirm C8 as the most significant discriminator (p<0.001) between natural and synthetic samples . Cross-validation with blind samples (n≥20) ensures marker robustness .

Tables for Key Methodological Comparisons

Parameter <sup>13</sup>C NMR IRMS
Isotopic Resolution Site-specific (8 positions)Bulk (total δ<sup>13</sup>C)
Sample Throughput Low (hours/sample)High (minutes/sample)
Adulterant Detection High (position-specific anomalies)Moderate (bulk shifts)
Cost High (cryoprobes, deuterated solvents)Moderate

Key Findings from Literature

  • Natural vs. Synthetic Discrimination : PCA of δ<sup>13</sup>C values achieves 100% accuracy using C1, C3, C4, C5, and C8 .
  • NMR vs. IRMS : NMR detects adulterants (e.g., 5% ethylvanillin) undetectable by IRMS .
  • Decoupling Power : 50 W GARP4 reduces C8 peak area error to <2% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.